molecular formula C39H64O14 B12421231 Anemarrhenasaponin A2

Anemarrhenasaponin A2

Cat. No.: B12421231
M. Wt: 756.9 g/mol
InChI Key: ZGVRGXGXZKITGK-OVTRSHBNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anemarrhenasaponin A2 involves the extraction and isolation from the rhizomes of Anemarrhena asphodeloides. The process typically includes steps such as solvent extraction, chromatographic separation, and purification . Specific synthetic routes and reaction conditions for laboratory synthesis are not extensively documented, but the isolation process from natural sources is well-established.

Industrial Production Methods: Industrial production of this compound primarily relies on the large-scale extraction from Anemarrhena asphodeloides. The rhizomes are harvested, dried, and subjected to solvent extraction. The extract is then purified using chromatographic techniques to obtain highly purified this compound .

Chemical Reactions Analysis

Types of Reactions: Anemarrhenasaponin A2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize specific functional groups within the molecule.

    Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, often using glycosyl donors and catalysts.

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can exhibit different biological activities compared to the parent compound .

Scientific Research Applications

Mechanism of Action

Anemarrhenasaponin A2 exerts its effects primarily through the inhibition of ADP-induced platelet aggregation. This mechanism involves the interaction with platelet receptors, leading to the inhibition of platelet activation and aggregation. The molecular targets and pathways involved include the ADP receptors on platelets and the downstream signaling pathways that mediate platelet aggregation .

Comparison with Similar Compounds

  • Anemarrhenasaponin I
  • Anemarrhenasaponin II
  • Timosaponin AIII

Comparison: Anemarrhenasaponin A2 is unique among these compounds due to its specific inhibitory effects on ADP-induced platelet aggregation.

Properties

Molecular Formula

C39H64O14

Molecular Weight

756.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H64O14/c1-17-7-10-39(48-16-17)18(2)28-25(53-39)12-22-20-6-5-19-11-24(23(42)13-38(19,4)21(20)8-9-37(22,28)3)49-36-34(32(46)30(44)27(15-41)51-36)52-35-33(47)31(45)29(43)26(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3/t17-,18-,19+,20+,21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1

InChI Key

ZGVRGXGXZKITGK-OVTRSHBNSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC1

Origin of Product

United States

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